2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Attachment of the Acetamide Moiety: The acetamide group can be attached via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Marine-derived compounds: Natural products with antimicrobial properties.
Uniqueness
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazole ring and multiple methoxy groups make it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O5S. It features a triazole ring substituted with various functional groups that are crucial for its biological activity. The presence of methoxy groups and a sulfanyl moiety enhances its interaction with biological targets.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study indicated that triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against drug-resistant strains . The introduction of electron-withdrawing groups significantly improved antibacterial activity.
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The compound’s structure suggests potential efficacy against fungal pathogens.
- Research Findings : In vitro studies have shown that triazole derivatives can inhibit fungal growth with MIC values lower than those of traditional antifungals like ketoconazole . Specifically, a related compound exhibited antifungal activity against Aspergillus niger and Candida albicans.
Anticancer Activity
The anticancer potential of triazoles is another area of interest. Compounds containing the triazole moiety have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A recent investigation assessed the antiproliferative effects of similar triazole derivatives on human melanoma cells (A375). Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives.
Substituent | Effect on Activity |
---|---|
Electron-withdrawing groups | Enhance antibacterial and antifungal activities |
Methoxy groups | Improve solubility and bioavailability |
Sulfanyl moiety | Critical for interaction with biological targets |
Studies suggest that modifications to the triazole ring and substituents can lead to improved efficacy against specific pathogens .
Properties
Molecular Formula |
C21H25N5O6S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O6S/c1-28-14-8-13(9-15(10-14)29-2)23-18(27)11-33-21-25-24-20(26(21)22)12-6-16(30-3)19(32-5)17(7-12)31-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
BHLWAJPUOKHQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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